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molecular formula C5H6BrN3S B8503019 2-Amino-3-bromo-5-methylthiopyrazine

2-Amino-3-bromo-5-methylthiopyrazine

Cat. No. B8503019
M. Wt: 220.09 g/mol
InChI Key: RPUPFWYHSPLEIT-UHFFFAOYSA-N
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Patent
US07612070B2

Procedure details

To a solution of the compound obtained in Example 34 (1) (100 mg) in chloroform (18 ml), pyridine (56.0 mg) was added and then a solution of bromine (113 mg) in chloroform (18 ml) was added dropwise at 15 to 30° C. over 1 hour under light-shielding and the mixture was stirred at the same temperature for 30 minutes. After completion of the reaction, the reaction solution was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was separated using silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain 112 g (72%) of the desired product as a white powder.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([S:8][CH3:9])=[CH:4][N:3]=1.N1C=CC=CC=1.[Br:16]Br>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:7]([Br:16])=[N:6][C:5]([S:8][CH3:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)SC
Name
Quantity
56 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
BrBr
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was separated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(N=C1Br)SC
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71967.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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